molecular formula C8H17NO B035009 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol CAS No. 101258-96-2

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No. B035009
M. Wt: 143.23 g/mol
InChI Key: NRXIXDFFYWZZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives, such as N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, involves stereoselective aldol reactions, showcasing the complexity of synthesizing such compounds. Differences in stereoselectivity are influenced by temperature, solvent, and the presence of chelating agents, demonstrating the nuanced conditions required for the synthesis of pyrrolidine derivatives (Hedenström, Andersson, & Hjalmarsson, 2000).

Molecular Structure Analysis

Studies on similar compounds have provided insights into the importance of intramolecular hydrogen bonding in defining the conformational properties of pyrrolidine derivatives. For example, intramolecular OH⋯N hydrogen bonding plays a critical role in the structural stability of thiadiazol-pyrrolidin-2-ol bearing species (Laurella & Erben, 2016).

Chemical Reactions and Properties

The chemical reactions of pyrrolidine derivatives often involve complex mechanisms, as demonstrated by the synthesis of pyrrolidine-based compounds with antimicrobial properties. These compounds undergo a range of reactions including cyclization and condensation, highlighting the chemical versatility of pyrrolidine derivatives (Kaya, Emdi, & Saçak, 2009).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives can vary widely depending on their specific structure and substituents. For instance, the solubility, melting point, and crystalline form of these compounds can be influenced by minor changes in their molecular structure, as seen in the synthesis and characterization of various pyrrolidine-based molecules (Massard, Rogez, & Braunstein, 2014).

Chemical Properties Analysis

The chemical properties of "2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol" and related compounds are characterized by their reactivity in various chemical environments. Their ability to participate in a range of reactions, including those involving electrophiles and nucleophiles, showcases the chemical diversity and potential utility of pyrrolidine derivatives in synthetic chemistry (Balfour et al., 2017).

Scientific Research Applications

  • Pharmacology

    • Application : The compound has been used in pharmacological research .
    • Results : The compound demonstrated antidepressant-like efficacy in a mouse forced swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
  • Organic Synthesis

    • Application : The compound is used as an intermediate in organic synthesis .
  • Chemical Synthesis

    • Application : This compound is used as a chemical intermediate in the synthesis of other complex molecules .
  • Pharmacological Research

    • Application : In pharmacological research, this compound has been used in the study of its effects on plasma prolactin .
    • Method : The compound was administered in a dose-dependent manner .
    • Results : The compound dose-dependently reduced the elevation of spiradoline-induced plasma prolactin .
  • Crystallography

    • Application : The compound has been used in crystallography research .
  • Drug Discovery

    • Application : The compound has been used in drug discovery research .
    • Results : The compound has been used to obtain compounds for the treatment of human diseases .

properties

IUPAC Name

2-methyl-2-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXIXDFFYWZZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624632
Record name 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol

CAS RN

101258-96-2
Record name 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester (2.00 g, 10.8 mmol, 1 eq) was suspended in dry THF (20 mL) under Ar. Methanol (2.0 mL, 50 mmol, 5.0 eq) was added followed by cooling to 4° C. and the addition of lithium borohydride (25 mL of 2M, 50 mmol, 5.0 eq). The reaction mixture was stirred and allowed to warm to room temperature. After 18 hours, the reaction was quenched with methanol, then aqueous NaOH, and extracted with CH2Cl2 (3×). The combined organic extracts were washed with brine and dried over Na2SO4. After removing the solvent, the crude residue was used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Ethyl 2-methyl-2-pyrrolidin-1-ylpropanoate (0.6162 g, 3.3308 mmol) was taken up in dry THF (5 mL). A 1M solution of LAH in THF (3.7 mL, 3.6639 mmol) was added drop wise. The reaction was warmed to 50° C. and stirred for 18 h. Cooleed to 0° C. in an ice bath and methanol (5 mL) was added slowly. The reaction was diluted with water (50 mL) and extracted with Et2O (2×50 mL). The organics were concentrated by blowing a slow stream of N2 over the flask to give 0.3578 g (2.0682 mmol, 62%) of the product as a light brown oil. 1H NMR (CDCl3) δ 3.22 (s, 2H), 2.61 (bs, 4H), 1.79 (bs, 4H), 1.01 (s, 6H).
Quantity
0.6162 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.7 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
62%

Synthesis routes and methods IV

Procedure details

A solution of 2-amino-2-methyl-1-propanol (15 g, 168.3 mmol), 1,4-dibromobutane (18.2 g, 84.1 mmol), and K2CO3 (48.8 g, 353.4 mmol) in 1 L of THF was heated at 60° C. for 4.5 days. After cooling to ambient temperature, the reaction mixture was filtered and concentrated in vacuo. Flash chromatography (SiO2; 94:4:2 EtOAc/MeOH/TEA) afforded 8.21 g (57.3 mmol; 34%) of the title product as a pale yellow oil. A small sample was dissolved in EtOAc and treated with one equivalent of oxalic acid in a method similar to Example 1, Part C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
48.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.